2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine
CAS No.:
Cat. No.: VC13804940
Molecular Formula: C8H6Cl2N2O
Molecular Weight: 217.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6Cl2N2O |
|---|---|
| Molecular Weight | 217.05 g/mol |
| IUPAC Name | 2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidine |
| Standard InChI | InChI=1S/C8H6Cl2N2O/c1-3-4(2)13-7-5(3)6(9)11-8(10)12-7/h1-2H3 |
| Standard InChI Key | FVIFZHWIKQLJIY-UHFFFAOYSA-N |
| SMILES | CC1=C(OC2=C1C(=NC(=N2)Cl)Cl)C |
| Canonical SMILES | CC1=C(OC2=C1C(=NC(=N2)Cl)Cl)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a pyrimidine ring (a six-membered aromatic ring with two nitrogen atoms) fused to a furan ring (a five-membered oxygen-containing heterocycle). Substitutions at the 2- and 4-positions of the pyrimidine ring with chlorine atoms and methyl groups at the 5- and 6-positions of the furan ring confer distinct electronic and steric properties. The IUPAC name, 2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidine, reflects this substitution pattern.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 217.05 g/mol | |
| SMILES | CC1=C(OC2=C1C(=NC(=N2)Cl)Cl)C | |
| InChIKey | FVIFZHWIKQLJIY-UHFFFAOYSA-N |
The planar fused-ring system enhances π-π stacking potential, while chlorine and methyl groups influence solubility and intermolecular interactions.
Synthetic Pathways and Reactivity
Table 2: Hypothetical Synthetic Intermediates
| Step | Reactant | Reagent/Conditions | Product |
|---|---|---|---|
| 1 | 5,6-Dimethylfuran-2,3-diol | POCl₃, Catalytic DMAP | 2,4-Dichloro-5,6-dimethylfuran |
| 2 | Intermediate + Pyrimidine | Thermal cyclization, 150°C | Target Compound |
Yield optimization would require careful control of temperature and stoichiometry, though specific data remain proprietary.
Chemical Reactivity
The chlorine atoms at positions 2 and 4 are susceptible to nucleophilic displacement, enabling derivatization. For example:
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Amination: Reaction with amines could yield 2,4-diamino analogs, a common strategy in kinase inhibitor development .
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Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura reactions might introduce aryl or heteroaryl groups at chlorine sites .
| Compound | Target Kinase | IC₅₀ (μM) | Source |
|---|---|---|---|
| PD-089828 (Pyrido analog) | FGFr | 0.13 | |
| Hypothetical Derivative | FGFr | *Pending | — |
Speculative Therapeutic Applications
-
Oncology: Chlorinated pyrimidines often interfere with DNA synthesis or signal transduction pathways.
-
Anti-inflammatory Agents: Furan rings may modulate cyclooxygenase (COX) activity, though this remains untested.
| Hazard Category | Statement Code | Description |
|---|---|---|
| Skin Irritation | H315 | Causes skin irritation |
| Eye Damage | H319 | Causes serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
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